Stibine, tris(trifluoromethyl)-
Description
Stibine, tris(trifluoromethyl)- (Sb(CF₃)₃) is an organoantimony compound featuring three trifluoromethyl (-CF₃) groups bonded to an antimony center. This compound is notable for its use as a precursor in materials science, particularly in the deposition of antimony-containing thin films for electronic ceramics . Its synthesis involves the reaction of antimony trihydride (SbH₃) with trifluoromethylating agents, and deuterium substitution has been shown to enhance its thermal stability, making it suitable for high-temperature applications .
Properties
CAS No. |
432-05-3 |
|---|---|
Molecular Formula |
C3F9Sb |
Molecular Weight |
328.78 g/mol |
IUPAC Name |
tris(trifluoromethyl)stibane |
InChI |
InChI=1S/3CF3.Sb/c3*2-1(3)4; |
InChI Key |
AOSPCIFYZZNPGG-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Sb](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stibine, tris(trifluoromethyl)- typically involves the reaction of antimony trichloride (SbCl₃) with trifluoromethylating agents. One common method is the reaction of SbCl₃ with trifluoromethyl lithium (CF₃Li) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of stibine, tris(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Stibine, tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentafluoride (SbF₅) and other fluorinated products.
Reduction: Reduction reactions can convert stibine, tris(trifluoromethyl)- to lower oxidation state antimony compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include fluorine gas (F₂) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Antimony pentafluoride (SbF₅) and other fluorinated antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Scientific Research Applications
Stibine, tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and in the study of trifluoromethylation reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of stibine, tris(trifluoromethyl)- involves its ability to donate or accept electrons in chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated based on atomic weights.
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ groups in Sb(CF₃)₃ impart strong electron-withdrawing properties, reducing the basicity of the antimony center compared to Sb(CH₃)₃ or Sb(C₆H₅)₃. This influences reactivity in Lewis acid-base adduct formation .
- Steric Bulk : The trifluoromethyl groups create greater steric hindrance than methyl or phenyl groups, affecting coordination chemistry and thermal stability .
Physical and Thermodynamic Properties
Key Observations :
- Volatility : Sb(CF₃)₃ exhibits moderate volatility, intermediate between Sb(CH₃)₃ and Sb(C₆H₅)₃. The -CF₃ groups reduce polarity compared to -H but increase molecular weight.
- Thermal Stability : Deuterated derivatives of Sb(CF₃)₃ show enhanced stability, making them preferable for chemical vapor deposition (CVD) applications .
Toxicity and Reactivity
- Sb(CF₃)₃: Limited toxicity data, but antimony compounds generally pose risks similar to arsenic analogs. The -CF₃ groups may reduce acute toxicity compared to SbH₃ .
- SbH₃ : Extremely toxic (comparable to arsine, AsH₃) and thermally unstable, decomposing to antimony and hydrogen gas .
- Sb(CH₃)₃ : Less toxic than SbH₃ but still hazardous due to antimony content. Reacts vigorously with oxidizing agents .
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